Osanetant is a synthetic small molecule classified as a neurokinin 3 receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating vasomotor symptoms associated with conditions such as prostate adenocarcinoma and other stress-related disorders. The compound has garnered attention due to its role in modulating neurokinin signaling, which is implicated in various physiological processes.
Osanetant falls under the category of neurokinin 3 receptor antagonists, specifically targeting the neurokinin 3 receptor, which plays a significant role in regulating neurogenic inflammation, pain pathways, and endocrine functions. This classification highlights its potential utility in treating conditions linked to neurokinin dysregulation .
The synthesis of Osanetant involves several key steps, typically utilizing advanced organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, general synthetic routes often include:
The technical details of these methods are often optimized for yield and purity, with various analytical techniques employed to confirm the structure at each step.
Osanetant's molecular structure features a complex arrangement of rings and functional groups that contribute to its activity as a neurokinin 3 receptor antagonist. The compound's structure can be depicted as follows:
These structural characteristics are critical for understanding how Osanetant interacts with its target receptor.
Osanetant undergoes various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:
The understanding of these reactions aids in optimizing formulations for clinical use.
Osanetant functions primarily by antagonizing the neurokinin 3 receptor, thereby inhibiting the action of neurokinin B, a peptide involved in several physiological processes including pain perception and hormonal regulation.
The mechanism underscores its therapeutic potential in managing symptoms associated with hormonal fluctuations.
Osanetant possesses several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring stability during storage.
Osanetant has been explored for various scientific uses:
The diverse applications highlight Osanetant's potential impact on both clinical practice and research within neuropharmacology.
Osanetant (developmental code SR-142,801) emerged in the mid-1990s as the first non-peptide neurokinin 3 (NK3) receptor antagonist, pioneered by Sanofi-Synthélabo. Its chemical structure—N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide—features a molecular weight of 606.63 g/mol (C35H41Cl2N3O2) and stereospecific binding affinity [1] [3]. Preclinical studies demonstrated osanetant's high selectivity for human NK3 receptors (Ki values in low nanomolar range) over other tachykinin receptors (NK1, NK2). Mechanistically, it blocked neurokinin B (NKB)-induced activation of dopaminergic and serotonergic pathways in the substantia nigra and striatum, modulating neurotransmitter release critical to psychosis and affective disorders [1] [7].
Table 1: Fundamental Characteristics of Osanetant
Property | Value |
---|---|
Molecular Formula | C35H41Cl2N3O2 |
CAS Registry Number | 160492-56-8 |
IUPAC Name | N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide |
Mechanism of Action | Competitive NK3 receptor antagonism |
Initial Indication Targets | Schizophrenia, anxiety, depression |
Synthetic routes involved convergent strategies, including a key Ritter reaction to assemble the piperidine core, followed by reductive amination and benzoylation [1]. Early animal models confirmed osanetant's ability to suppress cocaine-induced behavioral activation in primates and attenuate dopamine release in the nucleus accumbens, hinting at broader therapeutic potential beyond psychosis [1] [8].
Osanetant entered Phase 2 trials for schizophrenia based on a metatrial protocol that concurrently evaluated four antipsychotic candidates. Results demonstrated efficacy comparable to haloperidol in reducing positive symptoms (e.g., hallucinations), with superior tolerability due to minimal D2 receptor affinity [7]. However, clinical limitations prompted exploration of novel mechanisms. Research revealed that the Tac2/NKB pathway in the amygdala regulates fear memory consolidation—a process implicated in PTSD and stress disorders. Osanetant blocked NKB binding to NK3 receptors, disrupting fear sensitization in murine models [5] [6].
Concurrently, its role in modulating hypothalamic thermoregulation emerged. The discovery that NKB/NK3R signaling in KNDy neurons drives menopausal vasomotor symptoms (VMS) spurred Acer Therapeutics to repurpose osanetant for non-psychiatric indications. By 2022, clinical programs expanded to include:
Table 2: Evolution of Osanetant’s Therapeutic Applications
Phase | Primary Indication | Key Findings | Reference |
---|---|---|---|
Preclinical | Schizophrenia | NK3R blockade reduces dopaminergic hyperactivity | [1] [7] |
Phase 2 | Schizophrenia | Efficacy similar to haloperidol in metatrial | [7] |
Preclinical | PTSD | Suppresses fear memory consolidation in amygdala | [5] |
Phase 2a (2023) | Menopausal VMS | No significant efficacy vs. placebo | [8] |
Despite early promise, Sanofi discontinued osanetant's development in 2005 due to suboptimal pharmacokinetic properties, including erratic oral bioavailability and short half-life [4] [7]. This decision reflected broader industry skepticism following the failure of other NK3 antagonists (e.g., talnetant), which exhibited poor blood-brain barrier penetration [4]. Mechanistic reevaluations suggested that dual NK1/NK3 antagonism might be necessary for robust efficacy in schizophrenia, as evidenced by compounds like GSK1144814, which showed synergistic effects in modulating dopamine and serotonin [4].
Acer Therapeutics later licensed osanetant (ACER-801) in 2018, focusing on non-psychiatric indications. However, the Phase 2a trial for menopausal VMS (2023) failed to demonstrate statistically significant reductions in hot flash frequency/severity versus placebo, prompting a program pause [8]. This outcome contrasted with preclinical data, suggesting potential species-specific differences in NKB/NK3R physiology or inadequate dosing regimens.
The discontinuations underscore two critical lessons:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7